
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to three 2,4,6-trimethylphenyl groups and one prop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane typically involves the reaction of tris(2,4,6-trimethylphenyl)silane with prop-2-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
作用机制
The mechanism by which (Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane exerts its effects involves interactions with specific molecular targets. The silicon atom in the compound can form bonds with various functional groups, allowing it to participate in a range of chemical reactions. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to interact with different pathways and targets.
相似化合物的比较
Similar Compounds
Tris(2,4,6-trimethylphenyl)silane: Lacks the prop-2-en-1-yl group, making it less reactive in certain types of reactions.
(Prop-2-en-1-yl)tris(phenyl)silane: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups, leading to different reactivity and properties.
Uniqueness
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane is unique due to the presence of both the prop-2-en-1-yl group and the 2,4,6-trimethylphenyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
188707-90-6 |
|---|---|
分子式 |
C30H38Si |
分子量 |
426.7 g/mol |
IUPAC 名称 |
prop-2-enyl-tris(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C30H38Si/c1-11-12-31(28-22(5)13-19(2)14-23(28)6,29-24(7)15-20(3)16-25(29)8)30-26(9)17-21(4)18-27(30)10/h11,13-18H,1,12H2,2-10H3 |
InChI 键 |
FUTIHRQUEZTATO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Si](CC=C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


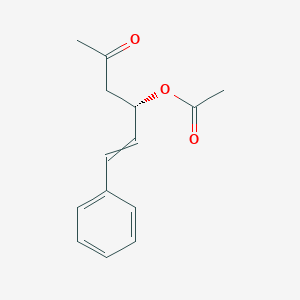
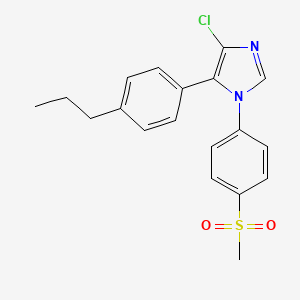
![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)

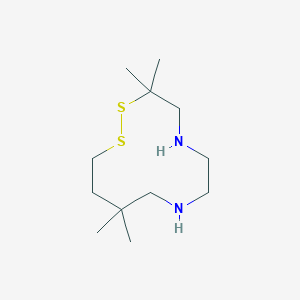
![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
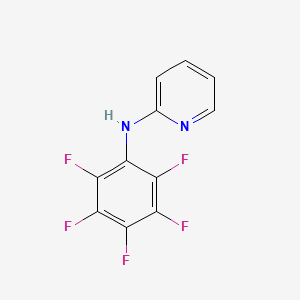
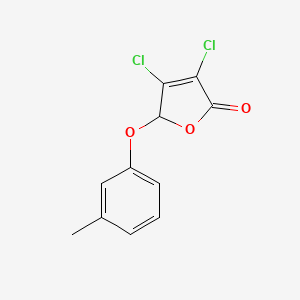
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one](/img/structure/B12582323.png)
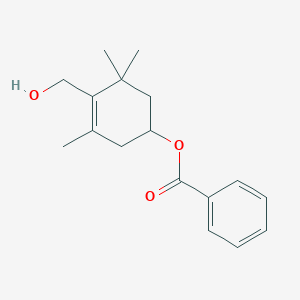

![1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B12582339.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-methylbenzamide](/img/structure/B12582353.png)
